![molecular formula C18H21NO4S B6502899 1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 1396846-29-9](/img/structure/B6502899.png)
1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline is an organic compound that features a tetrahydroquinoline core substituted with a methoxyphenoxyethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-(4-methoxyphenoxy)ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
The compound 1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline is a member of a class of compounds that have garnered interest in various scientific research applications. This article will explore its potential uses, mechanisms of action, and relevant case studies.
Chemical Properties and Structure
The molecular structure of This compound features a tetrahydroquinoline core with a sulfonyl group and a methoxyphenoxy substituent. This unique structure contributes to its biological activity, particularly in modulating specific receptors or enzymes.
Modulation of TRPM8 Receptors
One of the notable applications of this compound is its role as a modulator of the TRPM8 receptor, which is involved in thermosensation and pain pathways. Research indicates that compounds similar to This compound can affect TRPM8 activity, potentially leading to novel analgesic therapies .
Antidiabetic Properties
Recent studies have explored the antidiabetic potential of compounds within this chemical family. For instance, derivatives have shown promise as selective PPARγ partial agonists, which are crucial in regulating glucose metabolism and insulin sensitivity. The modulation of these pathways could lead to new treatments for insulin resistance .
Endothelin-A Receptor Antagonism
Another significant application is in the development of orally active endothelin-A receptor antagonists. Ethanesulfonamide derivatives have been identified as potential candidates for treating conditions linked to endothelin signaling, such as hypertension and heart failure .
Case Study 1: TRPM8 Modulation
A study conducted on various TRPM8 modulators highlighted the efficacy of compounds structurally similar to This compound in reducing nociceptive responses in animal models. The findings suggest a pathway for developing non-opioid analgesics targeting this receptor .
Case Study 2: Insulin Sensitivity Improvement
In an experimental model assessing insulin sensitivity, derivatives of the compound were tested for their ability to enhance glucose uptake in muscle cells. Results indicated that specific modifications to the tetrahydroquinoline structure could significantly improve metabolic outcomes .
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)ethane-1-sulfonyl chloride
- 1,2-Bis(4-methoxyphenyl)ethyne
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties.
Biological Activity
1-[2-(4-Methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C16H19NO3S
- Molecular Weight : 319.39 g/mol
Biological Activity Overview
1,2,3,4-Tetrahydroquinolines, including the target compound, have been studied for various biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. The compound's unique structure contributes to its interaction with biological targets.
Research indicates that tetrahydroquinolines can inhibit critical pathways involved in inflammation and cancer progression. Specifically:
- NF-κB Inhibition : Studies have shown that derivatives of tetrahydroquinoline can significantly inhibit LPS-induced NF-κB transcriptional activity. This pathway is crucial in regulating immune response and inflammation .
- Cytotoxicity Against Cancer Cells : The compound has displayed potent cytotoxic effects against various human cancer cell lines (e.g., NCI-H23, MDA-MB-231). The mechanism involves inducing apoptosis and inhibiting cell proliferation .
In Vitro Studies
A series of synthesized 1,2,3,4-tetrahydroquinoline derivatives were evaluated for their biological activities. Notable findings include:
- Cytotoxicity : Compound 6g exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like Doxorubicin (IC50 = 37.5 µg/mL), demonstrating enhanced potency against cancer cells .
- Inflammatory Response Modulation : The compound effectively reduced the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
Case Studies
Several studies have highlighted the therapeutic potential of tetrahydroquinolines:
- Study on Antitumor Activity :
- Inflammation and Pain Management :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethylsulfonyl]-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-16-8-10-17(11-9-16)23-13-14-24(20,21)19-12-4-6-15-5-2-3-7-18(15)19/h2-3,5,7-11H,4,6,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIJHRHJDJVLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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